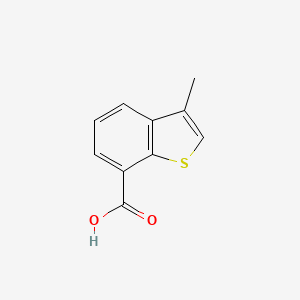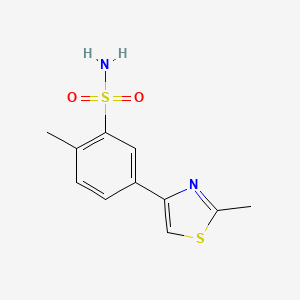![molecular formula C8H14O B13499971 rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S,7S)-bicyclo[510]octan-2-ol is a bicyclic compound with a unique structure that includes a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of cyclic azomethine ylides with alkenes, using a rhodium (II) complex/chiral Lewis acid binary system . This method allows for high diastereo- and enantioselectivity, producing optically active compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the functional groups present on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,7S)-8-((4-Nitrophenyl)sulfonyl)-3,5-dioxa-8-azabicyclo[5.1.0]octane
- rac-(1R,7S)-8-((2-Nitrophenyl)sulfonyl)-3,5-dioxa-8-azabicyclo[5.1.0]octane
- (1R,7S)-4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Uniqueness
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in various chemical reactions. This makes it a versatile compound for synthetic applications and research.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(1S,2R,7R)-bicyclo[5.1.0]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-2-1-3-6-5-7(6)8/h6-9H,1-5H2/t6-,7+,8-/m1/s1 |
Clave InChI |
HDHAVKJPOAAKFE-GJMOJQLCSA-N |
SMILES isomérico |
C1CC[C@H]([C@H]2C[C@H]2C1)O |
SMILES canónico |
C1CCC(C2CC2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)
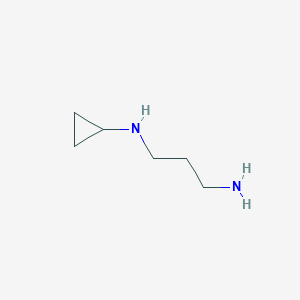


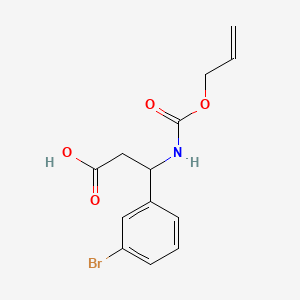
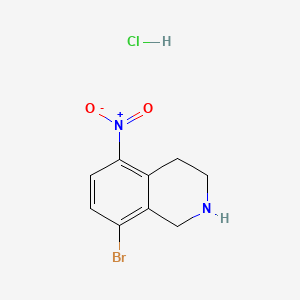
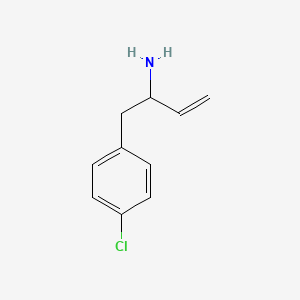

![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
